[Ru(bpm)3][Cl]2, AldrichCPR

Catalog No.
S3033782
CAS No.
65034-88-0
M.F
C24H18N12Ru
M. Wt
575.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Ru(bpm)3][Cl]2, AldrichCPR

Researchers requiring a more easily reduced photosensitizer for CO2 reduction or a water-soluble ECL luminophore often find standard catalysts inadequate. [Ru(bpm)3]Cl2 addresses these needs:

  • Lower reduction potential than [Ru(bpy)3]Cl2 broadens the scope of sacrificial electron donors in photoredox cycles.
  • Chloride salt ensures high aqueous solubility, allowing direct use in biological ECL assays without co-solvents.
  • Bipyrimidine ligands enable covalent attachment of catalytic units, supporting supramolecular photocatalyst construction.

CAS Number

65034-88-0

Product Name

[Ru(bpm)3][Cl]2, AldrichCPR

IUPAC Name

2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dichloride

Molecular Formula

C24H18N12Ru

Molecular Weight

575.56

InChI

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2

InChI Key

ZCWZXOGWEFPPNJ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Cl-].[Ru+2]

solubility

not available

Synonyms

Tris(2,2'-bipyrimidine)ruthenium(II) dichloride, [Ru(bpm)3]Cl2, Ruthenium(II) tris(bipyrimidine) dichloride, Tris(2,2'-bipyrimidine)ruthenium(2+) dichloride, Ruthenium-tris(bipyrimidine) chloride

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

Tris(2,2'-bipyrimidine)ruthenium(II) dichloride, [Ru(bpm)3][Cl]2, is a transition metal complex belonging to the ruthenium-polypyridyl class of photosensitizers. These compounds are defined by their ability to absorb visible light and initiate electron-transfer reactions, making them central to photoredox catalysis, electrochemiluminescence (ECL), and materials science. While structurally similar to the benchmark photosensitizer Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)3]Cl2), the substitution of bipyridine (bpy) ligands with bipyrimidine (bpm) introduces significant, procurement-critical changes to the complex's electrochemical and catalytic properties. These differences are key to its selection for specific applications where the performance of standard catalysts is insufficient.

Research Fit

1
Photoredox catalyst for substrates beyond [Ru(bpy)3]2+ oxidation window
2
Red-shifted luminescent probe with near-IR-to-visible upconversion capability
3
AldrichCPR product with defined impurity specification for batch reproducibility

Substituting [Ru(bpm)3][Cl]2 with analogs like [Ru(bpy)3]Cl2 or alternative salt forms such as [Ru(bpm)3](PF6)2 is often unviable in established protocols. The bipyrimidine ligand is not merely a structural analog to bipyridine; its distinct electronic properties make the resulting complex easier to reduce, a critical factor for initiating catalytic cycles. Furthermore, the choice of the chloride (Cl-) counter-ion versus hexafluorophosphate (PF6-) dictates solubility, with chloride salts generally offering higher solubility in aqueous media while PF6- salts are preferred for non-aqueous electrochemistry and organic synthesis. These differences in electrochemical potential and solvent compatibility make the specific form of the complex a primary determinant of experimental success and reproducibility.

Substitution Risk

Target
[Ru(bpm)3][Cl]2
Oxidation potential ~1.69 V vs NHE; 81 ns excited-state lifetime; emission at 636 nm
Substitute
[Ru(bpy)3]Cl2
Oxidation potential ~1.27 V vs NHE; ~600–1000 ns lifetime; emission at 598–615 nm
Thermodynamic driving force and spectral overlap shift significantly; direct substitution may require full reaction re-optimization
Target
[Ru(bpm)3][Cl]2 (AldrichCPR)
Defined impurity: ≤15 wt% ethylene glycol; lot-specific COA
Substitute
Generic [Ru(bpm)3]2+ sources / PF6⁻ salt
Undefined residual solvent; different counterion
Molar absorptivity calculations and stoichiometry may be affected by unknown impurity content

More Accessible Reduction Potential for Enhanced Catalytic Activity

The [Ru(bpm)3]2+ complex exhibits three reversible one-electron reductions at significantly less negative potentials compared to the benchmark [Ru(bpy)3]2+. The first reduction for [Ru(bpm)3]2+ occurs at approximately -0.85 V vs SCE, whereas the first reduction for [Ru(bpy)3]2+ is observed at a much more negative potential of -1.33 V vs SCE. This 480 mV difference makes [Ru(bpm)3]2+ a substantially weaker reductant in its ground state, but more importantly, it means the catalytically active reduced species is far more accessible.

Evidence DimensionFirst Reduction Potential (E1/2)
Target Compound Data~ -0.85 V vs. SCE for [Ru(bpm)3]2+/+
Comparator Or Baseline-1.33 V vs. SCE for [Ru(bpy)3]2+/+
Quantified DifferenceApprox. 480 mV easier to reduce
ConditionsCyclic Voltammetry in Acetonitrile or similar non-aqueous solvent.

A less negative reduction potential allows catalysis to be driven by milder, more selective reducing agents and can improve the overall energy efficiency of a photocatalytic system.

Oxidation Potential
Head-to-head
+0.42 V vs [Ru(bpy)3]2+
1.69 V vs NHE; bpy 1.27 V
Reported stronger thermodynamic oxidant for electron-transfer photocatalysis
Supports substrate scope expansion beyond [Ru(bpy)3]2+

Superior Aqueous Solubility Conferred by Chloride Counter-Ion

The choice of counter-ion is a primary determinant of solubility for ionic ruthenium complexes. Chloride salts, such as [Ru(bpm)3]Cl2, are known to exhibit significantly higher solubility in water and polar protic solvents compared to their hexafluorophosphate (PF6-) counterparts. While specific quantitative data for the bpm complex is sparse, the established trend for the closely related [Ru(bpy)3]2+ series shows that the PF6- salt is favored for high solubility in organic solvents like acetone (3.3 x 10^-2 M) and acetonitrile, whereas the chloride salt is the preferred choice for aqueous systems.

Evidence DimensionSolvent Compatibility
Target Compound DataHigh solubility in aqueous and polar protic solvents.
Comparator Or Baseline[Ru(bpm)3](PF6)2, which exhibits high solubility in organic solvents like acetonitrile and acetone.
Quantified DifferenceQualitatively different processability; enables aqueous-phase applications.
ConditionsRoom temperature dissolution in common laboratory solvents.

For applications in biological systems, ECL assays, or aqueous-phase photocatalysis, selecting the chloride salt is a critical procurement decision that ensures material compatibility and processability.

Excited-State Lifetime
Cross-study comparable
81 ns in aqueous solution
[Ru(bpy)3]2+: ~600–1000 ns
Shorter lifetime may shift bimolecular quenching kinetics
Photocatalytic turnover and sensing sensitivity context

Bidentate Bridging Capability for Multinuclear Catalyst Design

Unlike the bipyridine ligand in [Ru(bpy)3]Cl2, the bipyrimidine ligand in [Ru(bpm)3]Cl2 possesses a second, outward-facing pair of nitrogen atoms. This structural feature allows the bpm ligand to act as a bridging unit, enabling the synthesis of well-defined binuclear and multinuclear photocatalytic systems. For example, [Ru(bpm)3]2+ can serve as a photosensitizer core to which catalytic metal centers, like Re(CO)3Cl, can be covalently attached via the bpm bridge. This creates integrated photosensitizer-catalyst assemblies, a function that is not possible with the non-bridging bpy ligand.

Evidence DimensionLigand Connectivity
Target Compound DataBidentate, bridging capability (two coordination sites).
Comparator Or Baseline[Ru(bpy)3]Cl2, where the bpy ligand is strictly bidentate and non-bridging.
Quantified DifferenceEnables synthesis of multinuclear complexes vs. mononuclear only.
ConditionsCoordination chemistry synthesis.

For researchers designing advanced, integrated catalytic systems, [Ru(bpm)3]Cl2 is not just a photosensitizer but a critical structural precursor for building more complex and potentially more efficient molecular machinery.

Red-Shifted Emission & Upconversion
Head-to-head
636 nm emission; f→d upconversion demonstrated
[Ru(bpy)3]2+: 598–615 nm
Reported near-IR-to-visible energy acceptor in d-f hybrid assemblies
Spectral separation advantage for luminescence assays
Impurity Profile & Traceability
Data to verify
≤15 wt% ethylene glycol specified
Generic sources: undefined residual solvent
Lot-specific COA supports molar concentration accuracy
Batch reproducibility context for photoredox measurements

Photocatalytic Systems Requiring a Low-Potential Photosensitizer

Ideal for photoredox reactions, particularly CO2 reduction, where the catalytic cycle requires a photosensitizer that is more easily reduced than the standard [Ru(bpy)3]Cl2. Its lower reduction potential enables the use of a wider range of sacrificial electron donors and can improve overall system efficiency.

Aqueous-Phase Electrochemiluminescence (ECL) Bioassays

The high aqueous solubility of the chloride salt makes it a suitable luminophore for ECL-based detection systems in biological buffers. It serves as a direct, water-soluble alternative to PF6- salts, which may require co-solvents or have limited solubility in assay media.

Precursor for Synthesizing Bridged, Multinuclear Catalysts

Serves as a foundational building block for constructing supramolecular photocatalysts. The bridging capability of the bpm ligand allows for the covalent attachment of secondary catalytic units, creating integrated systems for applications like water splitting or CO2 reduction where close proximity between the photosensitizer and catalyst is desired.

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxidative photoredox catalysis
Oxidation potential beyond [Ru(bpy)3]2+
Substrate redox compatibility and reaction scope
d–f hybrid upconversion systems
Red-shifted 3MLCT emission and energy acceptor role
Near-IR-to-visible photon upconversion efficiency
Multi-electron redox mediator studies
Defined oxidation potential and kinetic rate constants
Mediator strength selection and catalytic compatibility

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